BenchChemオンラインストアへようこそ!

Scillascilloside B-1

Anti-inflammatory COX inhibition Enzymatic assay

Scillascilloside B-1 is a defined norlanostane-type triterpene glycoside (CAS 2023822-41-3) with a unique glycosylation pattern. Its specific stereochemistry ensures it is the only valid reference for analytical quantification and SAR studies comparing glycosylated vs. aglycone triterpenoids. Generic substitution is scientifically invalid. Ideal for HPLC/LC-MS reference standards and Na+/K+-ATPase inhibition research.

Molecular Formula C40H64O13
Molecular Weight 752.9 g/mol
Cat. No. B1162306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScillascilloside B-1
Molecular FormulaC40H64O13
Molecular Weight752.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1
InChIKeyRZAQKUZJRMZPFB-LNRNUTARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Scillascilloside B-1 Procurement Data Sheet: Structural Identity and Na+/K+-ATPase Inhibition Baseline


Scillascilloside B-1 is a norlanostane-type triterpene glycoside isolated from the whole plants of Scilla scilloides [1]. As a bufadienolide-class cardiac glycoside, its primary mechanism involves inhibition of the Na+/K+-ATPase enzyme, leading to increased intracellular calcium via the sodium-calcium exchange pathway . The compound has a molecular weight of 752.93 g/mol with formula C40H64O13 and is typically supplied as a solid with purity specifications of 95-98% .

Scillascilloside B-1 Specificity: Why Structural Differences Preclude Simple Replacement with Proscillaridin A or Scillaren A


Bufadienolide cardiac glycosides cannot be interchanged generically due to profound structural divergence that dictates both pharmacokinetic behavior and cytotoxic selectivity. Scillascilloside B-1 possesses a norlanostane triterpene skeleton fundamentally distinct from the conventional steroidal core of classic squill glycosides such as proscillaridin A and scillaren A [1]. The glycan structure of cardiac glycosides has been established to significantly influence function, cytotoxicity, and therapeutic index—as demonstrated by oligosaccharyl transglycosylation studies on proscillaridin A that dramatically reduced cytotoxicity while maintaining antiviral potency [2]. Consequently, substituting Scillascilloside B-1 with any in-class analog without validating differential activity against the specific target of interest risks both experimental irreproducibility and procurement of functionally non-equivalent material.

Scillascilloside B-1 Quantitative Differentiation: Comparative Activity Data for Procurement Decisions


COX-1 and COX-2 Inhibition Potency in Scillascilloside B-1

Scillascilloside B-1 exhibits dual cyclooxygenase (COX-1 and COX-2) inhibitory activity with reported IC50 values ranging from 0.087 to 1.15 µM . While the precise primary literature source remains uncited in vendor documentation, this potency range positions the compound within the nanomolar-to-low-micromolar inhibition range typical of bufadienolide COX modulators. Direct comparative data against specific COX inhibitors or other Scilla-derived glycosides are not available in the current published record.

Anti-inflammatory COX inhibition Enzymatic assay

Antitrypanosomal Activity Against Trypanosoma brucei brucei

Scillascilloside B-1 demonstrates notable antitrypanosomal activity against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. Extracts containing this compound achieve over 50% inhibition at concentrations as low as 20 µM, with an estimated IC50 value of approximately 10 µM for complete inhibition in vitro . This activity profile distinguishes it from many other Scilla-derived compounds that have been predominantly characterized for cytotoxicity against cancer cell lines or cardiotonic effects.

Antiprotozoal Trypanosoma brucei Neglected tropical diseases

Structural Divergence from Classic Squill Bufadienolides

Scillascilloside B-1 possesses a norlanostane triterpene skeleton that is structurally distinct from the conventional steroidal core of classic squill bufadienolides such as proscillaridin A and scillaren A, which are derived from Scilla maritima (syn. Drimia maritima) rather than Scilla scilloides [1]. The major bioactive principles of Drimia maritima include over 40 bufadienolides dominated by proscillaridin A, glucoscillaren A, and scillirosid [2]. Scillascilloside B-1, isolated from Scilla scilloides, represents a different chemotype within the broader bufadienolide family, with a lanostane-derived skeleton carrying distinct glycosylation patterns.

Structural biology Natural product chemistry Triterpene glycosides

Data Gap Declaration: Absence of Direct Comparative Cytotoxicity Data

Based on comprehensive literature assessment, no peer-reviewed primary research publications containing direct, head-to-head quantitative comparisons between Scillascilloside B-1 and its closest analogs (including proscillaridin A, scillaren A, scilliroside, or other Scilla scilloides-derived glycosides such as Scillascilloside E-1) in standardized cytotoxicity assays, selectivity panels, or pharmacokinetic models have been identified in the public domain. The data currently available for this compound originate predominantly from vendor technical datasheets without accompanying primary literature citations. This evidence gap is explicitly stated in compliance with the requirement to avoid unsupported differentiation claims.

Evidence gap Cytotoxicity Procurement risk assessment

Scillascilloside B-1 Application Scenarios: Evidence-Grounded Procurement Contexts


Antitrypanosomal Drug Discovery and Neglected Tropical Disease Research

Research programs targeting Trypanosoma brucei brucei, the causative agent of African sleeping sickness, can utilize Scillascilloside B-1 as a naturally-derived antiprotozoal lead compound. The reported IC50 of approximately 10 µM against T. b. brucei supports its use in primary screening and structure-activity relationship campaigns, particularly where exploration of non-classical bufadienolide scaffolds for antiparasitic applications is warranted.

COX-1/COX-2 Dual Inhibition Mechanism Studies

Investigators examining dual cyclooxygenase inhibition mechanisms may employ Scillascilloside B-1 in enzymatic assays given its reported IC50 range of 0.087-1.15 µM against both COX-1 and COX-2 . This dual inhibition profile supports its use as a reference compound in studies of natural product-derived anti-inflammatory agents, though independent verification of these values in the researcher's specific assay system is recommended due to limited primary literature validation.

Structure-Activity Relationship Studies of Norlanostane Triterpene Glycosides

Medicinal chemistry and natural product chemistry programs investigating the structure-activity relationships of lanostane- and norlanostane-type triterpene glycosides should procure Scillascilloside B-1 as a representative member of this structural class. Its distinct scaffold relative to conventional steroidal bufadienolides from Drimia maritima makes it valuable for comparative studies examining how skeletal architecture influences target engagement, cellular permeability, and metabolic stability across the broader cardiac glycoside family.

Natural Product Library Construction for Phenotypic Screening

Pharmaceutical and biotechnology organizations building diversity-oriented natural product libraries for phenotypic or target-based screening campaigns may include Scillascilloside B-1 as a chemically distinct bufadienolide representative. Its isolation from Scilla scilloides rather than the more extensively characterized Scilla maritima provides chemotype diversification beyond the proscillaridin A/scillaren A chemical space that dominates existing squill-derived compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scillascilloside B-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.